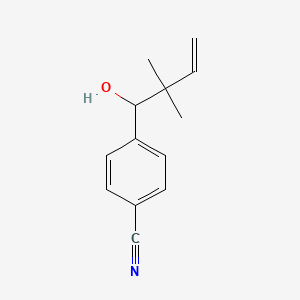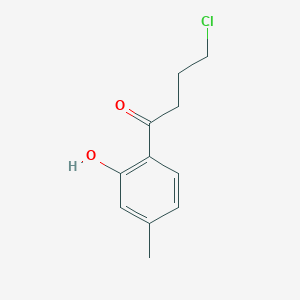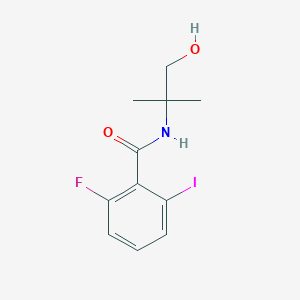
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is a chemical compound with the molecular formula C11H14FNO2. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and an iodine atom attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzamide derivative.
Fluorination: Introduction of the fluorine atom is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Iodination: The iodine atom is introduced using an iodinating reagent like iodine monochloride (ICl).
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the iodine atom using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide involves its interaction with specific molecular targets. The fluorine and iodine atoms play a crucial role in binding to target proteins or enzymes, affecting their activity. The hydroxy group may also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodo-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: Lacks the fluorine atom, affecting its binding affinity to certain targets.
2-Fluoro-6-iodobenzamide: Lacks the hydroxy group, reducing its ability to form hydrogen bonds.
Uniqueness
2-Fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide is unique due to the presence of both fluorine and iodine atoms, along with a hydroxy group. This combination of functional groups provides a distinct reactivity profile and binding properties, making it valuable in various research applications.
Propiedades
Número CAS |
111771-14-3 |
|---|---|
Fórmula molecular |
C11H13FINO2 |
Peso molecular |
337.13 g/mol |
Nombre IUPAC |
2-fluoro-N-(1-hydroxy-2-methylpropan-2-yl)-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,6-15)14-10(16)9-7(12)4-3-5-8(9)13/h3-5,15H,6H2,1-2H3,(H,14,16) |
Clave InChI |
YEUFASFKUOOGBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)NC(=O)C1=C(C=CC=C1I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



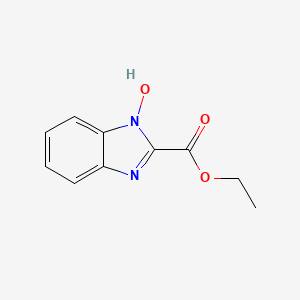


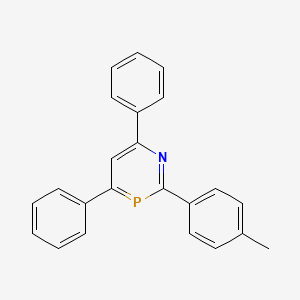
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)
methyl}benzene](/img/structure/B14318927.png)


